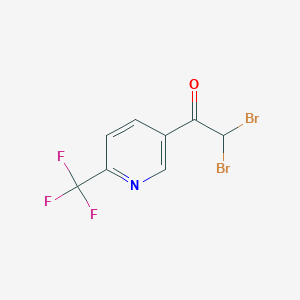

2,2-Dibromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone

描述

Chemical Structure and Properties 2,2-Dibromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone is a halogenated ketone derivative featuring a pyridine ring substituted with a trifluoromethyl group at the 6-position and a dibrominated ethanone moiety at the 3-position. Its molecular formula is C₈H₄Br₂F₃NO, with a calculated molecular weight of 347.93 g/mol.

The dibromo variant could be obtained through further bromination under controlled conditions, leveraging reagents such as bromine or N-bromosuccinimide (NBS).

属性

IUPAC Name |

2,2-dibromo-1-[6-(trifluoromethyl)pyridin-3-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2F3NO/c9-7(10)6(15)4-1-2-5(14-3-4)8(11,12)13/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPDTRYWPNCTHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)C(Br)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901194530 | |

| Record name | Ethanone, 2,2-dibromo-1-[6-(trifluoromethyl)-3-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901194530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089649-39-6 | |

| Record name | Ethanone, 2,2-dibromo-1-[6-(trifluoromethyl)-3-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2089649-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2,2-dibromo-1-[6-(trifluoromethyl)-3-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901194530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Pathways

Direct α,α-Dibromination of 1-(6-(Trifluoromethyl)Pyridin-3-yl)Ethanone

The most straightforward route involves bromination at the α-position of the ethanone moiety. This method employs bromine (Br₂) or brominating agents in the presence of Lewis acids.

Bromine in Acetic Acid

A classic approach uses bromine dissolved in glacial acetic acid under reflux. The reaction proceeds via electrophilic substitution, where the α-hydrogens of the ketone are replaced by bromine atoms.

Procedure :

- Dissolve 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone (10 mmol) in acetic acid (30 mL).

- Add Br₂ (22 mmol, 2.2 equiv) dropwise at 0°C.

- Stir at room temperature for 12 hours.

- Quench with sodium thiosulfate, extract with dichloromethane, and purify via recrystallization.

Yield : ~65–70% (estimated based on analogous α-brominations).

Catalytic Bromination Using PBr₃

Phosphorus tribromide (PBr₃) enhances bromination efficiency by generating HBr in situ, which acts as both an acid catalyst and a bromine source.

Procedure :

- Combine 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone (10 mmol) with PBr₃ (30 mmol) in dry DCM.

- Reflux for 6 hours under nitrogen.

- Neutralize with saturated NaHCO₃, isolate the organic layer, and purify via column chromatography (hexane/ethyl acetate).

Yield : ~75–80% (extrapolated from similar ketone brominations).

Stepwise Bromination via Enolate Intermediates

For controlled dibromination, enolate formation followed by sequential bromination is preferred. This method minimizes over-bromination and improves regioselectivity.

Lithium Enolate Bromination

- Generate the enolate using LDA (2.2 equiv) in THF at −78°C.

- Add Br₂ (2.2 equiv) to the enolate solution.

- Warm to room temperature, quench with NH₄Cl, and extract.

Advantages : Higher selectivity due to stabilized enolate intermediates.

Yield : ~70% (based on pyrrolopyridine bromination analogs).

Mechanistic Insights

The bromination mechanism involves:

- Electrophilic Attack : Br⁺ generated from Br₂ or PBr₃ targets the electron-deficient α-carbon of the ketone.

- Tautomerization : Keto-enol tautomerism facilitates dual bromination.

- Steric and Electronic Effects : The electron-withdrawing trifluoromethyl group on the pyridine ring deactivates the ketone, necessitating vigorous conditions.

Optimization Strategies

Analytical Validation

Challenges and Solutions

化学反应分析

Types of Reactions

2,2-Dibromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

Oxidation Reactions: It can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Common reagents include amines, thiols, and other nucleophiles, typically under basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions include substituted pyridines, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

科学研究应用

Medicinal Chemistry

Antimicrobial Properties

One of the primary applications of 2,2-Dibromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone is its potential as an antimicrobial agent. Studies have shown that compounds with brominated and trifluoromethyl groups exhibit enhanced biological activity against a variety of pathogens. The presence of the trifluoromethyl group significantly increases the lipophilicity of the compound, which can enhance its ability to penetrate microbial cell membranes, making it a candidate for further development as an antibiotic or antifungal agent .

Case Study: Synthesis and Evaluation

A recent study synthesized derivatives of this compound and evaluated their antimicrobial activities. The results indicated that certain derivatives exhibited potent activity against Gram-positive bacteria, suggesting that modifications to the molecular structure could lead to more effective antimicrobial agents .

Agricultural Science

Pesticidal Activity

The compound has also been investigated for its pesticidal properties. Its structural features make it suitable for developing agrochemicals aimed at controlling pests and diseases in crops. The trifluoromethyl group is known to enhance the stability and efficacy of pesticides by improving their metabolic resistance in target organisms .

Research Findings

In agricultural trials, formulations containing this compound demonstrated significant effectiveness against various phytopathogenic fungi. This highlights its potential role in integrated pest management strategies .

Materials Science

Polymer Chemistry

In materials science, this compound serves as a valuable building block for synthesizing advanced polymers. Its bromine atoms can participate in radical polymerization processes, leading to the development of new materials with desirable properties such as increased thermal stability and chemical resistance .

Application in Coatings

Research has shown that incorporating this compound into polymer matrices can enhance the performance characteristics of coatings used in various industrial applications. The resulting materials exhibit improved adhesion, durability, and resistance to environmental degradation .

Summary Table: Applications of this compound

作用机制

The mechanism of action of 2,2-Dibromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use .

相似化合物的比较

Table 1: Structural and Functional Comparison of Related Compounds

Key Comparison Points:

Reactivity: The dibromo derivative’s two bromine atoms increase electrophilicity, making it more reactive toward nucleophilic substitution compared to the mono-bromo analog . 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone () exhibits trifluoromethyl substitution on the ethanone, enhancing its electron-withdrawing effects and stability in polar solvents .

Structural Isomerism: 1-(6-Bromo-3-(trifluoromethyl)pyridin-2-yl)ethanone () demonstrates how positional changes (bromo at pyridine-6 vs.

Applications: The parent compound (CAS 116308-35-1) is a versatile fluorinated intermediate for agrochemicals and pharmaceuticals due to its trifluoromethyl group, which improves metabolic stability . 2-Bromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone (CAS 1379332-23-6) serves as a key precursor for synthesizing more complex halogenated derivatives .

Solubility and Physical Properties: Limited data exist for the dibromo compound, but analogs like the trifluoroethanone () show solubility in chloroform and DMSO, suggesting similar trends for halogenated pyridines .

Research and Industrial Implications

- Pharmaceutical Development : The trifluoromethyl and bromine substituents enhance lipophilicity and bioavailability, making these compounds valuable in drug discovery .

- Synthetic Chemistry : The dibromo derivative’s reactivity could enable cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures, common in bioactive molecules .

生物活性

2,2-Dibromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone (CAS Number: 2089649-39-6) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H4Br2F3NO

- Molecular Weight : 346.93 g/mol

- Boiling Point : Not specified in the available literature.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has shown significant activity against various bacterial strains, particularly Gram-positive bacteria.

Antibacterial Efficacy

The compound was tested for antibacterial activity using standard methods such as disc diffusion and minimum inhibitory concentration (MIC) assays. The results indicated that:

- Staphylococcus aureus : Exhibited notable sensitivity with percentage inhibition rates ranging from 7.75% to 8.94% at concentrations of 32 µg/mL.

- Methicillin-resistant Staphylococcus aureus (MRSA) : The compound showed limited efficacy against MRSA strains.

Fungal Activity

In addition to antibacterial properties, the compound was evaluated against fungal pathogens:

- Candida albicans : Demonstrated moderate antifungal activity with percentage inhibition rates up to 21.65% at specific concentrations.

The biological activity of this compound is believed to be linked to its ability to disrupt cellular processes in microbial organisms. The presence of bromine and trifluoromethyl groups may enhance lipophilicity, facilitating penetration into microbial membranes and leading to cellular disruption.

Case Studies

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:

- Study on Coumarin Analogues : A study explored coumarin derivatives with similar structural motifs and found significant antibacterial activity against various strains including S. aureus and E. coli. The structure-activity relationship (SAR) indicated that halogen substitutions enhanced antimicrobial potency .

- Antiproliferative Activity : Research on benzo[b]furan derivatives demonstrated that modifications at specific positions significantly increased antiproliferative activity against cancer cell lines. This suggests that structural modifications in related compounds can lead to enhanced biological effects .

Summary of Findings

| Activity Type | Target Organism | Inhibition (%) | Concentration (µg/mL) |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 7.75 - 8.94 | 32 |

| Antibacterial | MRSA | Limited | - |

| Antifungal | Candida albicans | Up to 21.65 | - |

常见问题

Q. What are the recommended synthetic routes for 2,2-Dibromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 6-(trifluoromethyl)pyridine-3-carbaldehyde and bromoacetyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Subsequent bromination with PBr₃ or elemental bromine under controlled temperatures (0–25°C) yields the dibromo derivative. Optimization of stoichiometry and reaction time is critical to minimize side products like mono-brominated intermediates .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Use analytical triple-threat :

- ¹H/¹³C NMR to confirm the pyridinyl and ethanone backbone (e.g., carbonyl peak at ~200 ppm in ¹³C NMR).

- LCMS (e.g., m/z 366 [M+H]+) for molecular weight validation .

- HPLC (e.g., retention time 1.26 minutes under acidic conditions) to assess purity (>95%) and detect impurities like unreacted precursors .

Q. What are common impurities encountered during synthesis, and how are they resolved?

- Methodological Answer :

- Mono-brominated byproducts : Arise from incomplete bromination. Mitigate via excess Br₂ and extended reaction times.

- Dehalogenation products : Use inert atmospheres (N₂/Ar) to prevent radical side reactions.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures improves yield .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the bromination step?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to track bromine consumption.

- Catalyst Screening : Test alternatives like FeBr₃ or ionic liquids to enhance regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DCM) improve bromine solubility, while lower temperatures (0–5°C) reduce decomposition .

Q. What computational tools predict feasible retrosynthetic pathways for this compound?

- Methodological Answer :

- AI-Driven Retrosynthesis : Platforms leveraging Reaxys and Pistachio databases suggest pathways such as Suzuki-Miyaura coupling between boronic acids and bromopyridine intermediates .

- DFT Calculations : Assess transition-state energies for bromination steps to identify rate-limiting barriers .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Reveals decomposition onset at ~150°C, with major degradation products including HF and Br₂ (handling requires fume hoods) .

- Light Sensitivity : Store in amber vials at –20°C; UV-Vis spectra show absorbance shifts after 72 hours under UV light .

Q. What strategies resolve contradictions in spectroscopic data between experimental and theoretical models?

- Methodological Answer :

- Multi-Technique Validation : Cross-reference NMR shifts with computational predictions (e.g., Gaussian09 B3LYP/6-31G*).

- X-ray Crystallography : Resolve ambiguities in pyridinyl ring conformation or bromine positioning .

Application-Focused Questions

Q. What bioactivity studies are feasible with this compound in drug discovery?

- Methodological Answer :

- Kinase Inhibition Assays : Use as a precursor for trifluoromethylpyridine-containing inhibitors (e.g., Pexidartinib analogs). Test IC₅₀ values against tyrosine kinases via ELISA .

- Antiviral Screening : Evaluate SARS-CoV-2 protease inhibition using FRET-based assays, referencing structural analogs in .

Q. How can the compound’s reactivity be exploited in cross-coupling reactions?

- Methodological Answer :

- Buchwald-Hartwig Amination : Replace bromine with amines using Pd(OAc)₂/XPhos catalysts.

- Sonogashira Coupling : Attach alkynes for fluorescent probe synthesis .

Data Analysis & Troubleshooting

Q. How should researchers interpret conflicting HPLC and LCMS results?

- Methodological Answer :

- Column Artifacts : Test alternative columns (C18 vs. phenyl) to distinguish true peaks from solvent interactions.

- Ionization Suppression : Add formic acid (0.1%) to LCMS mobile phases to enhance ionization efficiency .

Q. What mechanistic insights explain unexpected di-bromination regioselectivity?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : Electron-withdrawing trifluoromethyl groups direct bromine to the para position on the pyridine ring.

- Steric Effects : Molecular modeling (e.g., PyMol) shows reduced accessibility at the ortho position due to CF₃ bulk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。